5,8-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride is a chemical compound with the molecular formula C13H18ClN3 and a molecular weight of 251.76 g/mol . This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride typically involves the reaction of 2-chloroquinoline derivatives with hydrazine derivatives under specific conditions. One common method includes treating 2-chloroquinoline with phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation using sodium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,8-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce hydrazine derivatives. Substitution reactions can lead to various substituted quinoline derivatives .
Scientific Research Applications
5,8-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5,8-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
5,7-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride: Similar in structure but with a different substitution pattern on the quinoline ring.
2-Hydrazinoquinoline: Lacks the additional methyl and ethyl groups, resulting in different chemical and biological properties.
3-Ethyl-2-hydrazinoquinoline: Similar but without the methyl groups, affecting its reactivity and applications.
Uniqueness
5,8-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications, as it can interact with different molecular targets and exhibit diverse biological activities .
Properties
CAS No. |
1172950-49-0 |
---|---|
Molecular Formula |
C13H18ClN3 |
Molecular Weight |
251.75 g/mol |
IUPAC Name |
(3-ethyl-5,8-dimethylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C13H17N3.ClH/c1-4-10-7-11-8(2)5-6-9(3)12(11)15-13(10)16-14;/h5-7H,4,14H2,1-3H3,(H,15,16);1H |
InChI Key |
GBMRXJWZZJWUEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=CC(=C2N=C1NN)C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.